N-(5-nitro-1,3-thiazol-2-yl)pentanamide
Overview
Description
N-(5-nitro-1,3-thiazol-2-yl)pentanamide is a useful research compound. Its molecular formula is C8H11N3O3S and its molecular weight is 229.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 229.05211239 g/mol and the complexity rating of the compound is 244. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 289932. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
N-(5-nitro-1,3-thiazol-2-yl)pentanamide derivatives, such as those studied in the synthesis of 4-/5-/6-/7-nitro-N′-(4-aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazides, have demonstrated promising antimicrobial activity, including antifungal and antibacterial effects (Ashalatha, Narayana, & Kumari, 2006).
Anticonvulsant Potential
Research into derivatives of 1,3,4-thiadiazole, a structurally related compound, has shown potential anticonvulsant properties. One such derivative, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, exhibited high anticonvulsive activity in a pentylentetrazole model of seizure (Sych et al., 2018).
Antiparasitic Activity
The thiazolide nitazoxanide, which has a similar structure, exhibits broad-spectrum activity against various parasites. Modifications in its structure, such as replacing the nitro group on the thiazole ring, have been shown to affect its antiparasitic activity, indicating potential application areas for this compound derivatives (Esposito et al., 2005).
Crystallographic Studies
Crystallographic studies, such as the one conducted on 5-Chloro-N-(4-nitrophenyl)pentanamide, a compound with structural similarities, provide insights into the physical properties and potential applications of this compound in material science and drug development (Wang et al., 2015).
Anti-inflammatory and Antioxidant Properties
This compound derivatives have been shown to exhibit anti-inflammatory and antioxidant properties. For example, certain N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have demonstrated significant activity in this regard (Koppireddi et al., 2013).
Neuroprotective Effects
Research into 4-thiazolidinone derivatives has revealed neurotrophic and antiepileptic properties, which suggests potential neuroprotective applications for this compound and its derivatives (Myronenko, Pinyazhko, & Lesyk, 2017).
Cancer Research
Certain thiazole derivatives, including those structurally similar to this compound, have been studied for their carcinogenic potential. For example, N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide induced lymphocytic leukemia and forestomach tumors in mice, which highlights the importance of studying the carcinogenic properties of such compounds (Cohen et al., 1973).
Properties
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)pentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-2-3-4-6(12)10-8-9-5-7(15-8)11(13)14/h5H,2-4H2,1H3,(H,9,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQCGFVINUGJBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC=C(S1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40314936 | |
Record name | N-(5-nitro-1,3-thiazol-2-yl)pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40314936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14538-17-1 | |
Record name | NSC289932 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289932 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(5-nitro-1,3-thiazol-2-yl)pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40314936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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